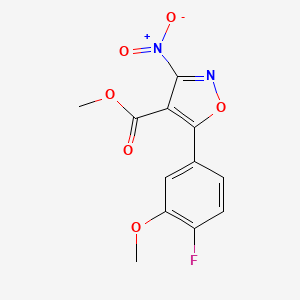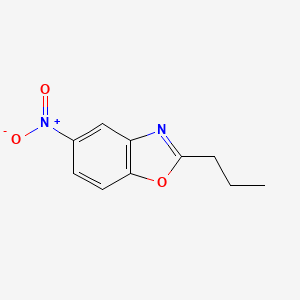
5-Nitro-2-propyl-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-2-propyl-1,3-benzoxazole: is a heterocyclic aromatic compound with the molecular formula C10H10N2O3 . It is part of the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound features a benzene ring fused to an oxazole ring, with a nitro group at the 5-position and a propyl group at the 2-position.
Biochemical Analysis
Biochemical Properties
5-Nitro-2-propyl-1,3-benzoxazole, like other benzoxazole derivatives, can interact with various enzymes, proteins, and other biomolecules . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Cellular Effects
This compound has been shown to have inhibitory effects against DNA topoisomerases I and IIα . This suggests that it may influence cell function by interfering with DNA replication and transcription processes.
Molecular Mechanism
The molecular mechanism of action of this compound is likely related to its inhibitory effects on DNA topoisomerases . By binding to these enzymes, it may prevent the unwinding of DNA strands, thereby inhibiting DNA replication and transcription.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-2-propyl-1,3-benzoxazole typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions. Common reagents include 2-aminophenol , nitrobenzaldehyde , and propylamine . The reaction is often catalyzed by acids such as sulfuric acid or bases like sodium hydroxide .
Industrial Production Methods: Industrial production methods for benzoxazole derivatives often involve the use of metal catalysts or ionic liquid catalysts to enhance the reaction efficiency and yield. Techniques such as microwave-assisted synthesis and solvent-free conditions are also employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 5-nitro-2-propyl-1,3-benzoxazole can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced using reagents like in the presence of a .
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the nitro group
Common Reagents and Conditions:
Oxidation: Reagents like or .
Reduction: with .
Substitution: Halogens (e.g., chlorine, bromine) in the presence of Lewis acids like aluminum chloride
Major Products:
Amino derivatives: from reduction.
Halogenated benzoxazoles: from substitution reactions
Scientific Research Applications
Chemistry: 5-Nitro-2-propyl-1,3-benzoxazole is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various pharmaceutical agents and functional materials .
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics .
Medicine: Due to its biological activity, this compound is investigated for its potential use in treating cancer , inflammation , and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of dyes , pigments , and optical brighteners .
Mechanism of Action
The mechanism of action of 5-nitro-2-propyl-1,3-benzoxazole involves its interaction with biological targets such as enzymes and receptors . The nitro group can undergo reduction to form reactive intermediates that interact with DNA and proteins , leading to antimicrobial and antitumor effects . The benzoxazole ring allows for π-π stacking and hydrogen bonding interactions with biological molecules .
Comparison with Similar Compounds
- 5-Nitrobenzoxazole
- 2-Propylbenzoxazole
- 5-Nitro-2-methylbenzoxazole
Comparison: 5-Nitro-2-propyl-1,3-benzoxazole is unique due to the presence of both a nitro group and a propyl group, which confer distinct chemical reactivity and biological activity . Compared to 5-nitrobenzoxazole, the propyl group enhances lipophilicity and membrane permeability . Compared to 2-propylbenzoxazole, the nitro group provides additional electron-withdrawing effects, influencing the compound’s reactivity and biological interactions .
Properties
IUPAC Name |
5-nitro-2-propyl-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-3-10-11-8-6-7(12(13)14)4-5-9(8)15-10/h4-6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBRCFXHMQVFLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(O1)C=CC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

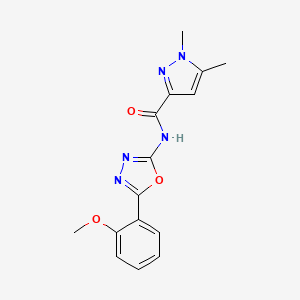
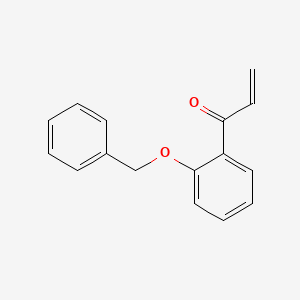
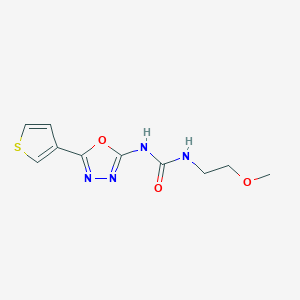
![N-(2-fluorophenyl)-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2992488.png)
![1-[(4-Chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B2992489.png)
![6-isopentyl-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2992491.png)
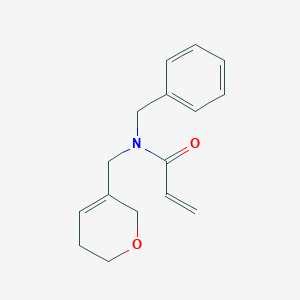
![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2992495.png)

![6-(5-Chloro-2-methylphenyl)-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2992500.png)
![2-(benzo[d]oxazol-2-ylthio)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2992501.png)
![5-[(3-{[1,1'-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B2992502.png)
